3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid
Overview
Description
“3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid”, also known as β-cyclohexylstyrene acid, is a compound that has garnered interest in the scientific world. It has a molecular weight of 246.31 . The IUPAC name for this compound is (2E)-3-[3-(cyclohexyloxy)phenyl]prop-2-enoic acid .
Molecular Structure Analysis
The molecule consists of 18 Hydrogen atoms, 15 Carbon atoms, and 3 Oxygen atoms . The InChI code for this compound is 1S/C15H18O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,16,17)/b10-9+ .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Solar Cell Efficiency
A study by Shanmugam, Pandian, and Ramasamy (2019) described the synthesis of a phenyl-conjugated Oligoene dye structurally similar to 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid. This dye was used in dye-sensitized solar cells (DSSC), demonstrating a solar cell efficiency of 1.7% with significant parameters like open-circuit voltage, short-circuit current density, and fill factor. The dye's absorption properties and electron transfer processes were analyzed, providing insights into its potential for solar cell applications (Shanmugam, Pandian, & Ramasamy, 2019).
Electronic Properties and Thermal Analysis
In another study by Kotteswaran, Pandian, and Ramasamy (2016), a compound structurally similar to the chemical of interest was synthesized and its structure was confirmed through various spectroscopic methods. The electronic properties of the molecule were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal stability was assessed through thermal analysis. This research highlights the compound's potential in various electronic and material science applications (Kotteswaran, Pandian, & Ramasamy, 2016).
Antileukotrienic Agents Synthesis
Jampílek et al. (2004) synthesized compounds including 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)prop-2-enoic acid as potential antileukotrienic drugs. The study described the synthesis process, in-vitro cytotoxicity testing, and evaluation of antiplatelet activity. These findings are crucial for understanding the potential medical applications of similar prop-2-enoic acid derivatives (Jampílek et al., 2004).
Potential in Liquid Crystal Displays
Hegde et al. (2013) researched prop-2-enoates derived from thiophene-based compounds for their ability to promote photoalignment of nematic liquid crystals. This study shows the potential application of compounds like this compound in the development of liquid crystal displays (LCDs). The study explored how the molecular structure, including the position of thiophene moieties and fluoro-substituents, influences liquid crystal alignment (Hegde, Alla, Matharu, & Komitov, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(E)-3-(3-cyclohexyloxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,16,17)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEREZBDPISWSI-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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